4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride
Overview
Description
4-(Methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, also known as Y-901, is a chemical compound with potential implications in various fields of scientific research and industry. It has a CAS Number of 1820607-77-9 and a molecular weight of 227.76 . The IUPAC name for this compound is 4-((methylsulfonyl)methyl)cyclohexan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Organic Synthesis Applications
Transfer Hydrogenation of Imines and Alkenes : Cyclohexa-1,4-dienes are introduced as alternatives to Hantzsch dihydropyridines in Brønsted acid-catalyzed transfer hydrogenation. These dihydrogen surrogates facilitate the transfer hydrogenation of unbiased alkenes, showcasing a potential use for similar compounds including methanesulfonylmethyl derivatives in organic reductions (Chatterjee & Oestreich, 2016).
Synthesis of Chiral Nonracemic Amines : The stereospecific substitution of optically pure methanesulfonates with various amines, including the synthesis of 1-(2-pyridinyl)ethylamines, highlights the role of methanesulfonamide derivatives in creating chiral amines, which are crucial in asymmetric synthesis (Uenishi et al., 2004).
Material Science and Chemical Engineering
- Synthesis of Ionic Liquids : The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of ionic liquids, including derivatives of methanesulfonate, shows the importance of such compounds in developing new materials with unique properties (Fringuelli et al., 2004).
Environmental Chemistry
- Methanesulfonic Acid-driven Particle Formation : Studies on methanesulfonic acid (MSA)-driven new particle formation (NPF) enhanced by monoethanolamine (MEA) highlight the environmental implications of methanesulfonate compounds. Such research sheds light on atmospheric chemistry processes and the potential impact of CO2 capture technologies on particle formation (Shen et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Properties
IUPAC Name |
4-(methylsulfonylmethyl)cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJASUPHCNKYFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.